molecular formula C17H20O4S2 B2975332 (4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane CAS No. 40230-73-7

(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane

Cat. No. B2975332
CAS RN: 40230-73-7
M. Wt: 352.46
InChI Key: CLTWZERGIYDXHV-UHFFFAOYSA-N
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Description

The compound “(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane” is a chemical substance that is available for purchase from various suppliers . Its IUPAC name is 1-methyl-4-[3-(4-methylphenyl)sulfonylpropylsulfonyl]benzene . It is used for research and development purposes .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and potential reactions, it is recommended to consult a chemist or a reliable chemical database .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the search results .

Scientific Research Applications

Chemiluminescence Applications

Synthesis and Chemiluminescence of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Researchers have developed methods to synthesize sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their thermal stability and base-induced chemiluminescence. These compounds exhibit moderate to weak light emission upon decomposition, with potential applications in chemiluminescence-based assays and imaging technologies (Watanabe et al., 2010).

Mechanistic Insights into Hydrolysis Reactions

Hydrolysis of Diaryl(acylamino)(chloro)-λ4-sulfanes

The hydrolysis process of diaryl(acylamino)(chloro)-λ4-sulfanes and related sulfonium salts has been thoroughly investigated, revealing insights into their conformation, chemical shifts, and reaction mechanisms. Such studies are crucial for understanding the behavior of these compounds in various solvents and conditions, which could be relevant for designing novel chemical transformations and drug discovery processes (Nagy et al., 2001).

Potential Inhibitors in Drug Discovery

Dihydrofolate Reductase Inhibitors

A study on the structural characterization of dihydropyrimidine-5-carbonitrile derivatives has suggested their potential as dihydrofolate reductase inhibitors. Such compounds could play a significant role in the development of new therapeutic agents, especially in the context of antimicrobial resistance and cancer therapy (Al-Wahaibi et al., 2021).

Catalysis and Chemical Synthesis

Recyclable Catalyst for Condensation Reactions

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the condensation of aromatic aldehydes and pyrazolone, highlighting its utility in synthesizing bis(pyrazolones) with high yields. This finding underscores the importance of such compounds in catalysis, potentially offering environmentally friendly and efficient alternatives for chemical synthesis (Tayebi et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It is used for research and development, suggesting that its mechanism of action may depend on the specific context of its use .

Safety and Hazards

The safety data sheet for this compound suggests that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual . Any clothing contaminated by the product should be immediately removed, and the area should be evacuated .

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in research and development, it is likely that its future applications will depend on the outcomes of ongoing and future studies .

properties

IUPAC Name

1-methyl-4-[3-(4-methylphenyl)sulfonylpropylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S2/c1-14-4-8-16(9-5-14)22(18,19)12-3-13-23(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTWZERGIYDXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane

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